4,6-Dichloro-2-(piperidin-1-yl)pyrimidine
Overview
Description
“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is a heterocyclic compound . It has a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound has a molecular weight of 232.11 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” is represented by the formula C9H11CL2N3 . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(piperidin-1-yl)pyrimidine” has a molecular weight of 232.11 . It is recommended to be stored at 0-8 C .
Scientific Research Applications
1. Corrosion Inhibition
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine derivatives have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations revealed the adsorption behaviors of these derivatives on iron surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
2. Antimicrobial Activity
Several derivatives of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine have shown promising antimicrobial properties. Synthesized compounds were tested for their activity against various bacteria and fungi, with some displaying significant inhibitory concentrations. This suggests their potential application in developing new antimicrobial agents (Imran et al., 2016).
3. Pharmaceutical Research
The compound and its derivatives have been utilized in the synthesis of various pharmaceutical agents. For instance, it has been used as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, crucial for certain cancer therapies (Zhang et al., 2009).
4. Material Science
In material science, derivatives of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine have been investigated for their properties as charge transfer materials. Quantum chemical investigations have been conducted to understand their electronic, photophysical, and charge transfer properties, potentially making them suitable for use in electronic devices (Irfan, 2014).
5. Synthesis of Complex Compounds
This chemical has also been used in the synthesis of complex compounds such as copper(II) complexes. These complexes have been studied for their non-covalent interactions and potential applications in various fields (Bushuev et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-2-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXXDXQRYCWVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282654 | |
Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine | |
CAS RN |
7038-67-7 | |
Record name | 4,6-Dichloro-2-(1-piperidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7038-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27082 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7038-67-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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